molecular formula C19H14N4S3 B2824761 2-[(4-Phenyl-5-prop-2-ynylthio-1,2,4-triazol-3-yl)methylthio]benzothiazole CAS No. 315695-68-2

2-[(4-Phenyl-5-prop-2-ynylthio-1,2,4-triazol-3-yl)methylthio]benzothiazole

Cat. No.: B2824761
CAS No.: 315695-68-2
M. Wt: 394.53
InChI Key: JEVCCJBJCORMBC-UHFFFAOYSA-N
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Description

The compound “2-[(4-Phenyl-5-prop-2-ynylthio-1,2,4-triazol-3-yl)methylthio]benzothiazole” is a complex organic molecule that contains several functional groups and rings, including a phenyl ring, a prop-2-ynylthio group, a 1,2,4-triazole ring, and a benzothiazole ring .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The triazole ring, for example, contains two carbon and three nitrogen atoms and is capable of binding in the biological system with a variety of enzymes and receptors .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of the various functional groups and rings in its structure. For example, the triazole ring is a common structural component in a number of drug classes and can participate in a variety of chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the triazole ring could potentially influence its solubility, stability, and reactivity .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many triazole derivatives show versatile biological activities and are used in a variety of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical compound, appropriate safety measures should be taken when handling it to prevent exposure and potential harm .

Future Directions

The future directions for research on this compound could include further exploration of its potential uses in medicine, given the wide range of biological activities exhibited by triazole derivatives . Additionally, research could be conducted to optimize its synthesis process and improve its physical and chemical properties .

Properties

IUPAC Name

2-[(4-phenyl-5-prop-2-ynylsulfanyl-1,2,4-triazol-3-yl)methylsulfanyl]-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4S3/c1-2-12-24-18-22-21-17(23(18)14-8-4-3-5-9-14)13-25-19-20-15-10-6-7-11-16(15)26-19/h1,3-11H,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEVCCJBJCORMBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCSC1=NN=C(N1C2=CC=CC=C2)CSC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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